
2,5-DIMETHYLHYDROQUINONE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2,5-DIMETHYLHYDROQUINONE, also known as 1,4-Benzenediol, 2,5-dimethyl-, is a chemical substance with the molecular formula C8H10O2 . It has an average mass of 138.164 Da and a monoisotopic mass of 138.068085 Da . It is widely employed in the synthesis of antioxidative agents in the pharmaceutical industry . Its promising medicinal properties have been investigated for potential applications in the treatment of diverse medical conditions such as cancer and neurodegenerative diseases .
Synthesis Analysis
The synthesis of 2,5-DIMETHYLHYDROQUINONE has been studied in various ways. One efficient and green process involves the catalytic hydrogenation of 2,3,5-trimethylbenzoquinone (TMBQ) to 2,3,5-trimethylhydroquinone (TMHQ) on a Pd/C catalyst . Another method involves the synthesis of 2,5-dimethylhydroquinone from 2,5-Dimethylphenol .Molecular Structure Analysis
The molecular structure of 2,5-DIMETHYLHYDROQUINONE consists of a benzene ring with two hydroxyl groups and two methyl groups attached . The exact positions of these groups on the benzene ring can be determined by the name of the compound: the “2,5-” prefix indicates that the two methyl groups are located at the 2nd and 5th positions on the benzene ring .Chemical Reactions Analysis
One study found that single crystals of 2,5-dimethylhydroquinone reacted with 1,4-benzoquinone vapour, providing information not obtainable from previous studies of reactions of powders . The reaction was initiated at nucleation sites on reactive faces and both quinone and hydroquinone molecules migrated during the reaction .Safety And Hazards
2,5-DIMETHYLHYDROQUINONE can cause skin and eye irritation . If inhaled, it may cause respiratory irritation . In case of contact, it is recommended to wash off with soap and plenty of water . If ingested, rinse mouth with water and do not induce vomiting . It is advised to handle this chemical in a well-ventilated place and avoid formation of dust and aerosols .
Eigenschaften
CAS-Nummer |
1321-28-4 |
|---|---|
Produktname |
2,5-DIMETHYLHYDROQUINONE |
Molekularformel |
C8H10O2 |
Molekulargewicht |
138.16 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



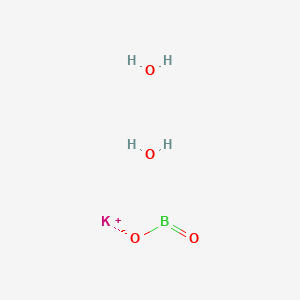
![3-Fluoro-4-[[2-hydroxy-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)acetyl]amino]benzoic acid](/img/structure/B1143288.png)
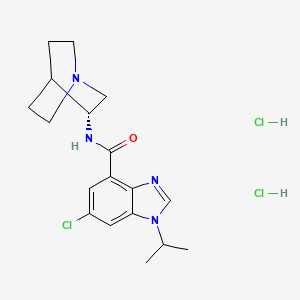
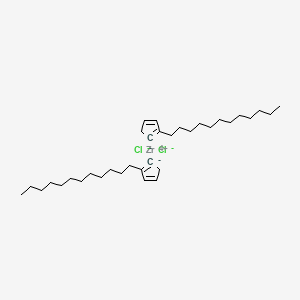
![tert-Butyl (1S,5R)-3-azabicyclo[3.1.0]hexan-1-ylcarbamate](/img/structure/B1143296.png)
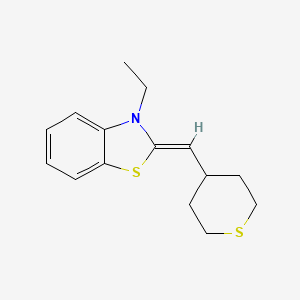
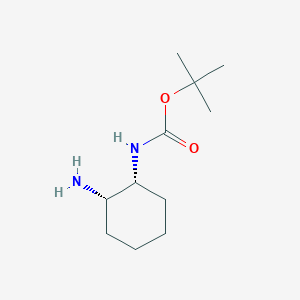
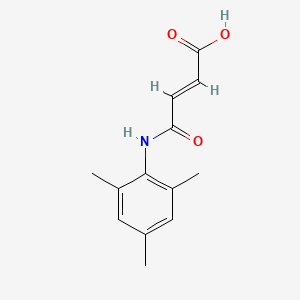
![Methyl (2S)-({(2R)-3-methyl-1-[(2-methyl-2-propanyl)amino]-1-oxo-2-butanyl}amino)(phenyl)acetate](/img/structure/B1143301.png)